

Application Notes and Protocols for Measuring VDAC-1 Inhibition by NE11808

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NE11808**

Cat. No.: **B1677986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein in the outer mitochondrial membrane, acting as a primary gateway for the transport of ions and metabolites between the mitochondria and the cytosol.^{[1][2]} Its role is pivotal in cellular metabolism, calcium homeostasis, and the intrinsic pathway of apoptosis.^{[1][2][3][4]} Dysregulation of VDAC1 function has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.^{[1][2][5]}

NE11808 is a novel compound under investigation for its potential to modulate VDAC1 activity. These application notes provide detailed protocols for a range of biophysical and cell-based assays to characterize the inhibitory effects of **NE11808** on VDAC1. The methodologies described herein are designed to enable researchers to quantify the potency and elucidate the mechanism of action of **NE11808** and other potential VDAC1 inhibitors.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Electrophysiological Characterization of **NE11808**

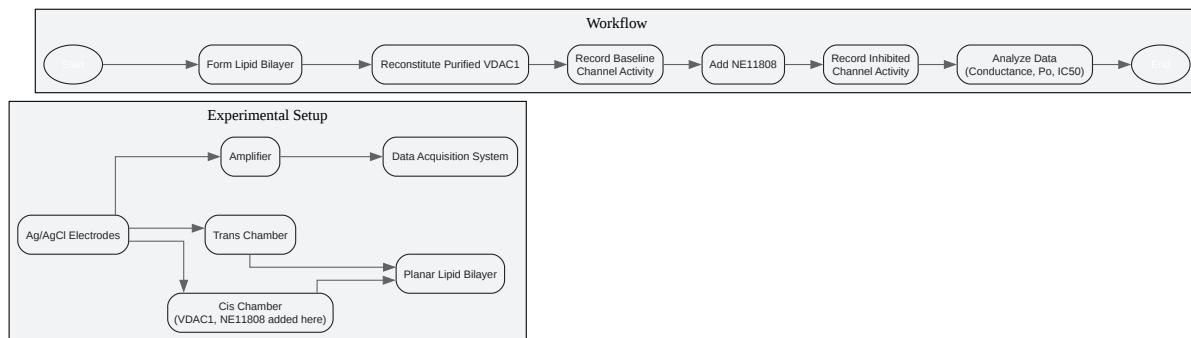
Parameter	Control	NE11808 (Concentration 1)	NE11808 (Concentration 2)	NE11808 (Concentration 3)
Single-Channel Conductance (nS)				
Open State (G_o)				
Closed State (G_c)				
Open Probability (P_o)				
at +V_m				
at -V_m				
IC ₅₀ (μM)	-			

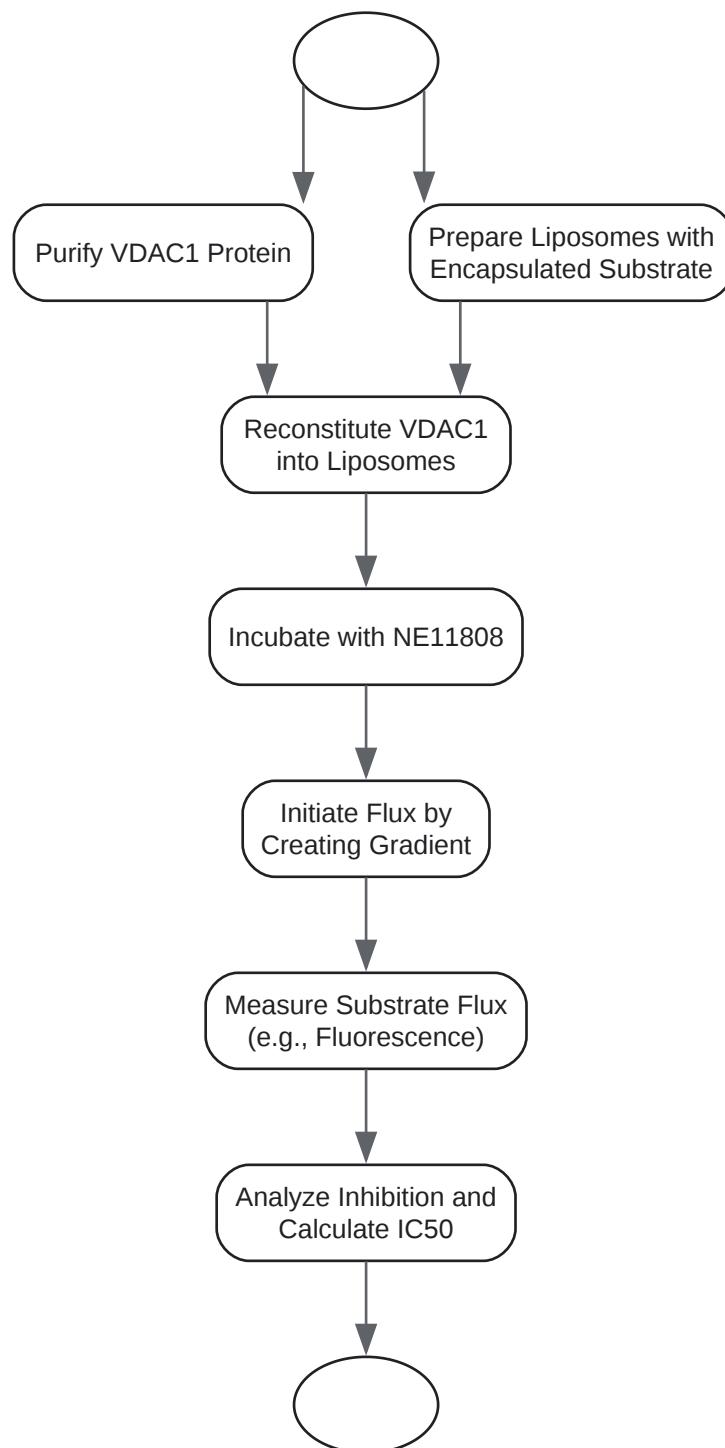
Table 2: Liposome-Based Flux Assay Data for **NE11808**

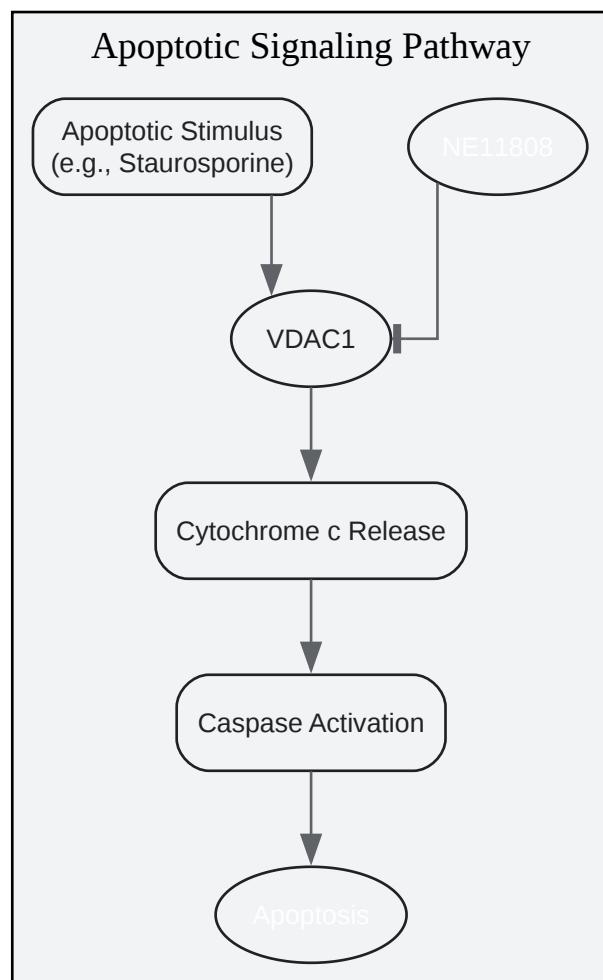
Parameter	Control	NE11808 (Concentration 1)	NE11808 (Concentration 2)	NE11808 (Concentration 3)
Rate of Substrate Influx/Efflux				
(e.g., ATP, Ca ²⁺)				
Percentage Inhibition (%)	-			
IC ₅₀ (μM)	-			

Table 3: Cell-Based Assay Results for **NE11808**

Assay	Endpoint Measured	Control	NE11808 (Concentration 1)	NE11808 (Concentration 2)	NE11808 (Concentration 3)
Mitochondrial Membrane Potential	JC-1 Ratio (Red/Green) or TMRM Intensity				
Cytochrome c Release	Cytosolic Cytochrome c (Arbitrary Units)				
Cellular ATP Levels	Luminescence (RLU)				
Reactive Oxygen Species (ROS)	Fluorescence Intensity (e.g., DCFDA)				
Cell Viability (e.g., Apoptosis Induction)	Percentage of Annexin V-positive cells				
VDAC1 Oligomerization	BRET ² Signal or Dimer/Monomer Ratio				
IC ₅₀ / EC ₅₀ (μM)	Calculated for each endpoint	-			


Experimental Protocols


Planar Lipid Bilayer Electrophysiology


This technique directly measures the ion channel activity of VDAC1 and is the gold standard for characterizing the effects of inhibitors on channel conductance and gating.[6][7]

Methodology:

- Preparation of Planar Lipid Bilayer: A lipid bilayer (e.g., from soybean asolectin) is formed across a small aperture separating two chambers (cis and trans) filled with an appropriate buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).[7]
- Reconstitution of VDAC1: Purified VDAC1 protein is added to the cis chamber and spontaneously inserts into the lipid bilayer.[7]
- Single-Channel Recording: Using Ag/AgCl electrodes, a voltage is clamped across the membrane, and the resulting ion current is measured. The characteristic voltage-dependent gating of VDAC1 can be observed.[6]
- Inhibitor Application: **NE11808** is added to the cis chamber at various concentrations.
- Data Analysis: Changes in single-channel conductance, open probability, and voltage dependence in the presence of **NE11808** are recorded and analyzed to determine the inhibitory mechanism.[6][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]

- 4. Frontiers | The Mitochondrial Voltage-Dependent Anion Channel 1, Ca²⁺ Transport, Apoptosis, and Their Regulation [frontiersin.org]
- 5. Inhibition of VDAC1 Rescues A β 1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/ β -Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring VDAC-1 Inhibition by NE11808]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677986#techniques-for-measuring-vdac-1-inhibition-by-ne11808]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com